molecular formula C13H11N3S B2740682 2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole CAS No. 23593-26-2

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole

Cat. No.: B2740682
CAS No.: 23593-26-2
M. Wt: 241.31
InChI Key: WGFGBWGHRDUSFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

A study highlighted the synthesis of pyrido[1,2-a]benzimidazoles, compounds related to benzimidazole derivatives, using a direct copper-catalyzed amination process. This synthesis is noted for its relevance in medicinal and materials chemistry due to properties like solubility and fluorescence. The process is described as a more efficient alternative to classical methods, offering access to a wider range of products with potential applications in creating antibiotic drugs and materials with unique chemical properties (Masters et al., 2011).

Chemical Variability and Properties

Another research review discussed the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and related derivatives. It covered their synthesis, properties, and applications, highlighting the diversity and potential uses of these compounds in spectroscopic, structural, magnetic, biological, and electrochemical contexts. This review suggests areas for future research, indicating the untapped potential of these compounds in various scientific fields (Boča et al., 2011).

Biological and Pharmacological Applications

Anticancer Activity

Research into ruthenium(II) arene complexes with benzimidazole-based ligands has shown significant anticancer properties. These compounds, through their structural characteristics, have exhibited potent cytotoxic activities against various cancer cell lines. The study provides insight into structure-activity relationships, contributing to the development of new anticancer agents (Martínez-Alonso et al., 2014).

Material Science Applications

Fluorescent Properties and Bioactivities

Complexes containing benzimidazole ligands have been explored for their fluorescent properties and bioactivities. One study synthesized and characterized complexes with a new symmetric benzimidazolic ligand, showing diverse 3D supramolecular architectures and strong emissions, which were altered by coordination modes. These complexes have demonstrated potential in antibacterial activity and as fluorescent materials (Guo et al., 2008).

Catalysis and Chemical Reactions

A novel, efficient, and versatile bidentate N-donor ligand suitable for copper-catalyzed formation of vinyl C-N and C-O bonds was introduced, based on 2-pyridin-2-yl-1H-benzimidazole. This methodology stands out for its mild reaction conditions, low catalyst loading, and high functional group tolerance, providing an effective approach to cross-coupling reactions essential in material synthesis and chemical research (Kabir et al., 2010).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular or physiological functions .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFGBWGHRDUSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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